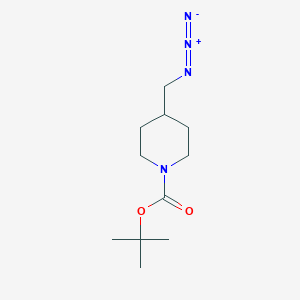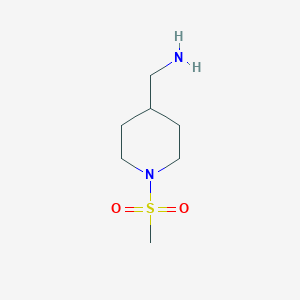
(1-Methanesulfonylpiperidin-4-yl)methanamine
Overview
Description
“(1-Methanesulfonylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 325153-03-5 . It has a molecular weight of 192.28 and its IUPAC name is [1-(methylsulfonyl)-4-piperidinyl]methanamine .
Molecular Structure Analysis
The InChI code for “(1-Methanesulfonylpiperidin-4-yl)methanamine” is 1S/C7H16N2O2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-6,8H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1-Methanesulfonylpiperidin-4-yl)methanamine” is a solid compound .Scientific Research Applications
Novel Aryloxyethyl Derivatives and Antidepressant-like Activity
A study by Sniecikowska et al. (2019) introduced novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, emphasizing their potential as antidepressant drug candidates. These compounds exhibited high 5-HT1A receptor affinity and selectivity, showing potent and efficacious antidepressant-like activity in preliminary in vivo studies. This suggests a promising avenue for developing new antidepressants with favorable druglike properties and reduced side effects (Sniecikowska et al., 2019).
Chemical Synthesis and Characterization
The work of de Saint-Fuscien and Dodd (2000) explores the synthesis of aziridine-2-carboxylates via conjugate addition of an amine to 2-(5H)-furanon-3-yl methanesulfonate, showcasing the compound's versatility in chemical synthesis. This method's application to the preparation of α-amino-β-hydroxy-γ-butyrolactone highlights the compound's utility in organic synthesis and potential for creating bioactive molecules (de Saint-Fuscien & Dodd, 2000).
Photochemical Studies
Androsov and Neckers (2007) conducted a photochemical study on tris(benzotriazol-1-yl)methane, elucidating the photodecomposition pathways and the formation of novel compounds through photolysis. Their findings contribute to understanding the photochemical behavior of related compounds, potentially informing the development of photochemically active materials or processes (Androsov & Neckers, 2007).
Ratiometric Fluorescence Response for Methanesulfonic Acid
Masuda et al. (2005) developed a sensitive and selective method for determining stronger acids like methanesulfonic acid using N-methylacridone fluorophore. Their approach, based on acid-base interactions and fluorescence spectrum changes, offers a novel technique for analyzing acid concentrations, with potential applications in environmental monitoring and chemical analysis (Masuda et al., 2005).
properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGMCBHZBZUFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methanesulfonylpiperidin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)
![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)

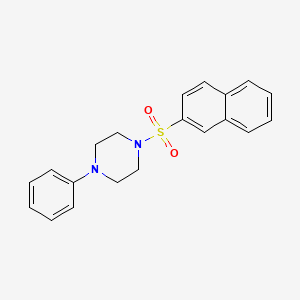


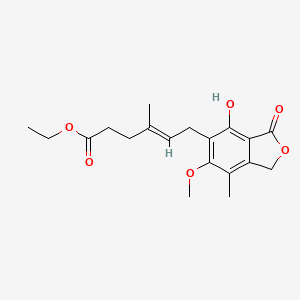
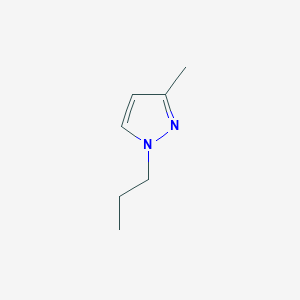
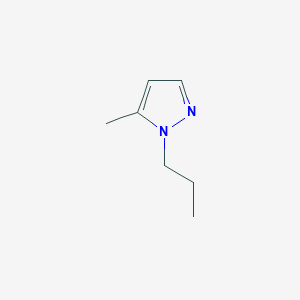
![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)
